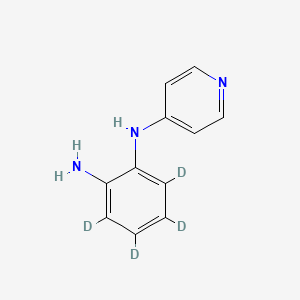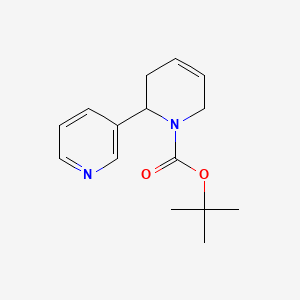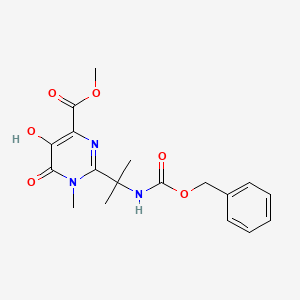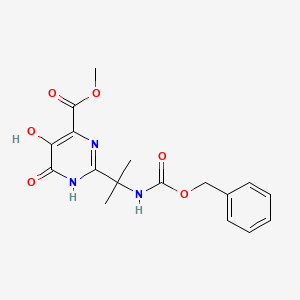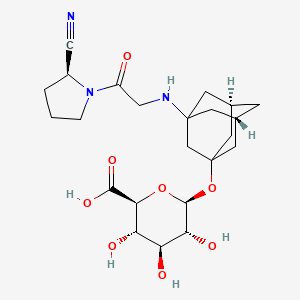
Vildagliptin beta-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vildagliptin is a selective and potent dipeptidyl peptidase-4 inhibitor that improves glycemic control by inhibiting the degradation of both endogenous glucagon-like peptide-1 and glucose-dependent insulinotropic peptide .
Synthesis Analysis
A linear 7-step synthesis of vildagliptin-β-O-glucuronide starting from commercially available D-glucurono-6,3-lactone was achieved with 11.3% overall yield . The most widely used method for assay of vildagliptin is HPLC .Chemical Reactions Analysis
Vildagliptin is an oral agent which is a member of a new class of hypoglycemic drugs, dipeptidylpeptidase-4 (DPP-4) inhibitors . The most widely used method for assay of vildagliptin is HPLC .Physical And Chemical Properties Analysis
Vildagliptin is an oral agent which is a member of a new class of hypoglycemic drugs, dipeptidylpeptidase-4 (DPP-4) inhibitors .Wissenschaftliche Forschungsanwendungen
1. Improvement of Beta-Cell Function
Vildagliptin, a dipeptidyl peptidase-IV inhibitor, has been found to enhance beta-cell function in patients with type 2 diabetes. It achieves this by increasing the insulin secretory rate at specific glucose levels, a phenomenon termed as secretory tone. The drug significantly increases the insulin secretory rate without affecting the slope of the beta-cell dose response, derivative component, or potentiation factor. These improvements in beta-cell function are reflected in significant decreases in mean prandial glucose and glucagon levels, alongside increases in plasma levels of intact GLP-1 and gastric inhibitory polypeptide (Mari et al., 2005).
2. Enhancement of Pancreatic Islet Function
Vildagliptin has been associated with improved glucose-dependent functioning of pancreatic islet β and α cells, addressing deficits commonly seen in type 2 diabetes mellitus (T2DM). By enhancing β-cell sensitivity to glucose, vildagliptin increases the insulin secretory rate relative to glucose in both postprandial and fasting states. It also improves α-cell function by restoring the appropriate glucose-related suppression of glucagon, thereby reducing endogenous glucose production. These actions are indicative of vildagliptin's capacity to slow down the deterioration of β-cell function over time (Mathieu, 2009).
3. Reduction of Inappropriate Endogenous Glucose Production
Mechanistic studies have shown that vildagliptin leads to dose-dependent reductions in DPP-4, resulting in persistent levels of active GLP-1 and GIP in the circulation. These effects translate into improved β-cell sensitivity to glucose and glucose-dependent insulin secretion. Additionally, vildagliptin improves α-cell sensitivity to glucose and reduces inappropriate glucagon secretion. These islet effects collectively contribute to a reduction in inappropriate endogenous glucose production and glucose utilization during meals, leading to improved glucose tolerance and fasting hyperglycaemia (Ahrén & Foley, 2008).
4. Neuroprotective Effects
Vildagliptin has shown potential neuroprotective effects in a rat model of Parkinson's disease. It enhances central anti-inflammatory and antiapoptotic effects, thus impeding neuronal damage. The drug modifies the striatal energy level, suppresses nuclear factor κB, and consequently reduces the downstream inflammatory mediator tumor necrosis factor-α. It also normalizes the receptor for advanced glycated end product (RAGE), justifying its anti-inflammatory effects, alongside hampering striatal inducible nitric oxide synthase, intracellular adhesion molecule-1, and myeloperoxidase. The antioxidant potential of vildagliptin has been depicted through a reduction in thiobarbituric acid-reactive substances and the transcriptional factor Nrf-2 level (Abdelsalam & Safar, 2015).
Wirkmechanismus
- By inhibiting DPP-4, Vildagliptin prevents the degradation of GLP-1 and GIP, leading to improved glycemic control .
Target of Action
Mode of Action
Action Environment
Safety and Hazards
Zukünftige Richtungen
Vildagliptin is a new oral antidiabetic agent that enhances pancreatic islet cell responsiveness to glucose . The growing consumption of the vildagliptin active ingredient has gained much attention in the organic chemistry community . The VERIFY study has shown that early combination treatment with metformin and vildagliptin improves glycaemic durability in patients with type 2 diabetes compared with standard-of-care initial metformin monotherapy followed .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(5S,7R)-3-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-1-adamantyl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O8/c24-9-14-2-1-3-26(14)15(27)10-25-22-5-12-4-13(6-22)8-23(7-12,11-22)34-21-18(30)16(28)17(29)19(33-21)20(31)32/h12-14,16-19,21,25,28-30H,1-8,10-11H2,(H,31,32)/t12-,13+,14-,16-,17-,18+,19-,21-,22?,23?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIDBGKCTWXOHS-BADMEQAASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)OC5C(C(C(C(O5)C(=O)O)O)O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858563 |
Source


|
| Record name | (2S,3S,4S,5R,6S)-6-{[(5R,7S)-3-({2-[(2S)-2-Cyanopyrrolidin-1-yl]-2-oxoethyl}amino)tricyclo[3.3.1.1~3,7~]decan-1-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1147403-03-9 |
Source


|
| Record name | (2S,3S,4S,5R,6S)-6-{[(5R,7S)-3-({2-[(2S)-2-Cyanopyrrolidin-1-yl]-2-oxoethyl}amino)tricyclo[3.3.1.1~3,7~]decan-1-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



